molecular formula C17H17NO6 B012652 N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone CAS No. 110882-08-1

N-(3,4-Diacetoxycinnamoyl)-2-pyrrolidone

Cat. No.: B012652
CAS No.: 110882-08-1
M. Wt: 331.32 g/mol
InChI Key: FQDBNRXUMKKJMP-UHFFFAOYSA-N
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Description

[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate is a complex organic compound with a unique structure that includes acetyloxy and oxopyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as aluminum chloride, and solvents like petroleum ether to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate apart is its unique combination of acetyloxy and oxopyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

110882-08-1

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate

InChI

InChI=1S/C17H17NO6/c1-11(19)23-14-7-5-13(10-15(14)24-12(2)20)6-8-17(22)18-9-3-4-16(18)21/h5-8,10H,3-4,9H2,1-2H3/b8-6+

InChI Key

FQDBNRXUMKKJMP-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC2=O)OC(=O)C

SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCCC2=O)OC(=O)C

Synonyms

3,4-DACP
N-(3,4-diacetoxycinnamoyl)-2-pyrrolidone

Origin of Product

United States

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